molecular formula C5H5BrF2N2 B2925842 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole CAS No. 1089212-57-6

4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B2925842
CAS No.: 1089212-57-6
M. Wt: 211.01
InChI Key: MUSQUSCBZVJWSS-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C4H3BrF2N2. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique chemical properties, which make it valuable in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the pyrazole .

Scientific Research Applications

4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the target enzyme. The pathways involved in its mechanism of action include binding to active sites or allosteric sites on enzymes, leading to changes in enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-(difluoromethyl)-1-methyl-1H-pyrazole is unique due to its difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable scaffold in medicinal chemistry and other research fields .

Properties

IUPAC Name

4-bromo-5-(difluoromethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-10-4(5(7)8)3(6)2-9-10/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSQUSCBZVJWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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